molecular formula C13H17NO4 B11211570 N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine

N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine

Katalognummer: B11211570
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: JVVOTBWQGYWMOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is a complex organic compound characterized by the presence of a methoxyphenyl group, a ketone, and an amino acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scalable production could be achieved through optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID involves its interaction with various molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the ketone and amino groups can form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{3-(4-METHOXYPHENYL)-3-OXOPROPYLAMINO}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-[[3-(4-methoxyphenyl)-3-oxopropyl]-methylamino]acetic acid

InChI

InChI=1S/C13H17NO4/c1-14(9-13(16)17)8-7-12(15)10-3-5-11(18-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,17)

InChI-Schlüssel

JVVOTBWQGYWMOM-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)C1=CC=C(C=C1)OC)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.